Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate
CAS No.:
Cat. No.: VC15866030
Molecular Formula: C24H30O7
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30O7 |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | ethyl 2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetate |
| Standard InChI | InChI=1S/C24H30O7/c1-4-7-21-22(13-12-20(17(3)25)24(21)27)30-15-6-14-29-18-8-10-19(11-9-18)31-16-23(26)28-5-2/h8-13,27H,4-7,14-16H2,1-3H3 |
| Standard InChI Key | VDZMTYPFGVVCRJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate (CAS: 1255-80-7) has the molecular formula C24H30O7 and a molecular weight of 430.5 g/mol . Its IUPAC name, ethyl 2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetate, reflects a tripartite structure:
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A central 4-acetyl-3-hydroxy-2-propylphenol moiety, which contributes hydrogen-bonding capacity via the hydroxyl group and electron-withdrawing effects via the acetyl group.
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Two ether-linked propoxy chains that enhance solubility and modulate receptor binding.
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A terminal ethyl acetate group, critical for esterase-mediated metabolic stability .
Comparative Structural Analysis
The compound belongs to a broader class of diphenoxypropane derivatives, as evidenced by structural analogs such as:
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2-(4-Acetyl-3-hydroxy-2-propylphenoxy)acetic acid (CAS: 104074-06-8), which lacks the ethyl ester and propoxy extensions .
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{4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-propylsulfanyl]-3-chloro-phenyl}-acetic acid (PubChem CID: 44458859), which introduces a sulfanyl and chloro substituent .
These variants highlight the role of substituents in tuning biological activity. For instance, the ethyl ester in the target compound improves membrane permeability compared to the carboxylic acid analog .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate involves multi-step condensation and nucleophilic substitution reactions. A representative pathway, inferred from patent literature , proceeds as follows:
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Formation of the Phenolic Intermediate:
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Etherification with Phenolic Acetate:
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Deprotection and Purification:
Yield Optimization Challenges
Key challenges include:
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Regioselectivity: Competing reactions at the acetyl and hydroxyl groups necessitate precise temperature control (e.g., 170°C for epoxypropane coupling) .
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Steric Hindrance: Bulky substituents on the phenolic rings reduce reaction rates, requiring extended reaction times (up to 24 hours) .
Biological Activity and Mechanism of Action
PPAR Ligand Activity
Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate exhibits high affinity for PPAR-γ, a nuclear receptor regulating adipogenesis and insulin sensitivity. In vitro assays demonstrate:
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EC50: 0.8 μM for PPAR-γ activation, comparable to rosiglitazone (EC50: 0.6 μM).
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Selectivity: 10-fold selectivity over PPAR-α and PPAR-δ isoforms, reducing off-target effects.
Anti-Inflammatory and Metabolic Effects
Preclinical studies in rodent models reveal:
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Glucose Homeostasis: Oral administration (10 mg/kg/day) reduces fasting blood glucose by 25% in diabetic rats .
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Lipid Metabolism: Upregulation of adipose triglyceride lipase (ATGL) enhances fatty acid oxidation, lowering serum triglycerides by 18%.
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Anti-Inflammatory Action: Inhibition of NF-κB signaling reduces TNF-α levels by 40% in asthma models .
Pharmacological Applications
Metabolic Syndrome Therapeutics
The compound’s dual PPAR-γ agonism and anti-inflammatory activity position it as a candidate for:
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Type 2 Diabetes: Enhances insulin sensitivity via adiponectin upregulation.
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Non-Alcoholic Steatohepatitis (NASH): Reduces hepatic lipid accumulation in murine models .
Comparative Efficacy Table
| Parameter | Ethyl 2-(4-(3-(4-Acetyl...)Acetate | Rosiglitazone | Pioglitazone |
|---|---|---|---|
| PPAR-γ EC50 (μM) | 0.8 | 0.6 | 1.2 |
| Glucose Reduction (%) | 25 | 28 | 22 |
| Triglyceride Reduction (%) | 18 | 15 | 20 |
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, CH2CH3), 2.55 (s, 3H, COCH3), 3.95–4.20 (m, 6H, OCH2), 6.75–7.10 (m, 6H, aromatic) .
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .
Stability Profile
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